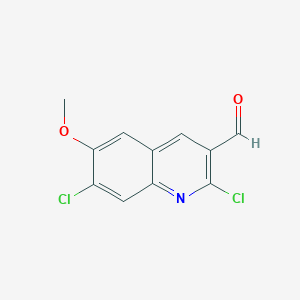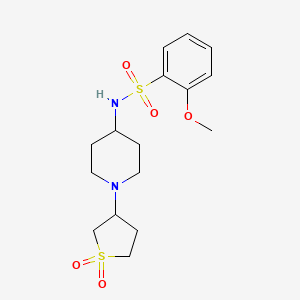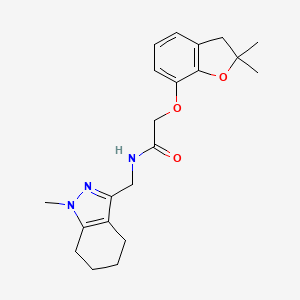
2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde and related analogs often involves the construction of quinoline ring systems . The Vilsmeier–Haack reaction, which involves the use of DMF and POCl3, is commonly used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde consists of a quinoline ring system with two chlorine atoms, one methoxy group, and one carbaldehyde group. The molecular weight of this compound is 256.08.Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, such as 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde, involves various reactions to construct fused or binary quinoline-cord heterocyclic systems .Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
Research has emphasized the utility of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde in the synthesis of complex heterocyclic systems. This compound serves as a precursor in the formation of diverse quinoline derivatives, showcasing its versatility in organic synthesis. For instance, it has been involved in regioselective demethylation studies, highlighting its chemical reactivity and the influence of substituents on its behavior during such processes (Belferdi et al., 2016). Furthermore, the compound's role in the construction of quinoline-cored heterocyclic systems underlines its significance in the development of new synthetic routes for biologically active molecules (Hamama et al., 2018).
Biological Activities
2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde derivatives have been extensively studied for their biological activities. These compounds exhibit a range of bioactivities, including antimicrobial, antioxidant, and potential anticancer properties. For example, some novel quinoline derivatives synthesized from this compound have shown significant ABTS radical-scavenging activity and antimicrobial effects against various bacterial and fungal species (Tabassum et al., 2014). Another study demonstrated the corrosion inhibition properties of quinoline derivatives for mild steel in hydrochloric acid solution, indicating their potential applications in industrial settings (Lgaz et al., 2017).
Antimicrobial and Antioxidant Evaluation
Further research into chloroquinoline analogs, including 2,7-dichloroquinoline-3-carbaldehyde, has revealed their significant antibacterial and antioxidant activities. These studies offer insights into the structure-activity relationships of these compounds, providing a foundation for the development of new antimicrobial and antioxidant agents (Abdi et al., 2021). Additionally, the exploration of microwave-assisted synthesis of quinoline derivatives opens new avenues for efficient production of compounds with potential antimicrobial properties (Pirgal, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2,7-dichloro-6-methoxyquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-10-3-6-2-7(5-15)11(13)14-9(6)4-8(10)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPOSVMBVSJDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2509917.png)

![N-cyclopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2509921.png)
![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-morpholinopropanamido)thiophene-3-carboxylate](/img/structure/B2509923.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2509925.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2509928.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2509930.png)

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2509934.png)
![4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2509936.png)
![N-(2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2509937.png)
![2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509939.png)
![Methyl (2S,4R)-4-hydroxy-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2509940.png)